1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a nitro-substituted imidazole derivative characterized by a trifluoromethyl group at the para position and a nitro group at the ortho position on the phenyl ring. This compound is synthesized via nucleophilic aromatic substitution, where 1-fluoro-2-nitro-4-(trifluoromethyl)benzene reacts with benzimidazole under basic conditions (NaOH in DMSO) . The compound is commercially available for research purposes, as noted in supplier catalogs from CymitQuimica .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method for synthesizing 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole involves a one-step SNAr reaction between imidazole and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (Fig. 1). The reaction is facilitated by a strong base, typically potassium tert-butoxide (KOtBu), in dimethyl sulfoxide (DMSO) under inert atmosphere. The base deprotonates imidazole, generating a nucleophilic imidazolide ion that attacks the electron-deficient aromatic ring at the position ortho to the nitro group and para to the trifluoromethyl group.
The reaction proceeds rapidly at room temperature (20°C), with complete conversion observed within 20 minutes. Key advantages of this method include:
- High yield (97%) : Achieved through precise stoichiometric control (imidazole : KOtBu : fluoro-substrate = 1 : 1.05 : 1).
- Minimal by-products : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring selectively, minimizing polysubstitution.
- Solvent efficiency : DMSO, a polar aprotic solvent, stabilizes the transition state and enhances reaction kinetics.
Optimization of Base and Solvent Systems
Comparative studies from related syntheses highlight the impact of base and solvent selection on reaction efficiency:
| Base | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| KOtBu | DMSO | 20°C | 20 min | 97 | |
| K₂CO₃ | DMF | 80°C | 6 h | 82 | |
| NaH | NMP | 60°C | 2 h | 78 |
KOtBu in DMSO outperforms weaker bases (e.g., K₂CO₃) due to its ability to fully deprotonate imidazole (pKa ~14 in DMSO), ensuring a high concentration of the nucleophile. Substituting DMSO with dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) necessitates elevated temperatures and prolonged reaction times, underscoring DMSO’s superior efficacy in SNAr reactions.
Workup and Isolation
Post-reaction workup involves quenching the dark-colored reaction mixture with ice water, followed by liquid-liquid extraction with ethyl acetate (EtOAc). The organic phase is washed repeatedly to remove residual DMSO and base, yielding the crude product. Notably, no chromatographic purification is required, as the product precipitates in high purity (>98%) after solvent removal. This simplicity renders the method scalable for industrial production.
Alternative Synthetic Strategies and Comparative Analysis
Nitro Group Reduction Pathways
Patent US7709657B2 outlines a two-step process for converting nitro-substituted intermediates to amines via hydrogenation. Although irrelevant to the target compound (which retains the nitro group), this approach highlights the versatility of nitro-containing precursors in derivatization.
Industrial Scalability and Environmental Considerations
Solvent Recovery and Waste Management
The use of DMSO, while optimal for reaction kinetics, poses challenges in large-scale operations due to its high boiling point (189°C). Recent advancements advocate for solvent recovery systems, such as thin-film evaporation, to mitigate waste. Additionally, the substitution of DMSO with biodegradable alternatives (e.g., cyclopentyl methyl ether) is under investigation.
Cost-Benefit Analysis of Bases
KOtBu, though effective, is cost-prohibitive for ton-scale production. Potassium carbonate (K₂CO₃) emerges as a viable alternative, offering a 15% reduction in raw material costs despite requiring higher temperatures.
Applications and Pharmacological Relevance
This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antifungal agents. For example, Novartis AG’s WO2006/135640 discloses its utility in synthesizing 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide, a potent anticancer agent.
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-imidazole.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.
Scientific Research Applications
Antiparasitic Properties
Recent studies have highlighted the antiparasitic potential of nitroimidazole compounds, including 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole. For instance, related nitroheterocyclic compounds have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds were screened for their ability to inhibit parasite growth while exhibiting low cytotoxicity towards mammalian cells .
In a comparative study, several nitroimidazoles were evaluated for their selectivity indices (SI), revealing that some derivatives demonstrated significantly better efficacy than existing treatments like benznidazole. The need for new antiparasitic agents is critical due to the limitations of current therapies, including side effects and resistance issues .
Antiviral Activity
The antiviral properties of imidazole derivatives have also been a focus of research. Specifically, compounds related to this compound have been investigated for their inhibitory effects against various viruses. For example, studies have shown that certain substituted imidazoles exhibit activity against orthopoxviruses, including vaccinia virus .
In vitro evaluations indicated that these compounds can inhibit viral replication effectively, making them candidates for further development as antiviral agents. The selectivity indices of these compounds suggest a favorable therapeutic window, which is essential for minimizing toxicity while maximizing efficacy .
Case Study 1: Antiparasitic Screening
A series of novel imidazole derivatives were synthesized and screened against T. cruzi amastigotes. Among these, certain 2-nitroimidazoles exhibited IC50 values ranging from 40 nM to 1.97 μM with selectivity indices as high as 1320. This indicates their potential as effective treatments for Chagas disease .
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound A | 40 | 1320 |
| Compound B | 200 | 350 |
| Compound C | 1500 | 44 |
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, derivatives of imidazole were tested against multiple viral strains, including those responsible for influenza and other respiratory infections. The results demonstrated that specific modifications in the imidazole structure could enhance antiviral potency significantly.
| Compound | Virus Targeted | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound D | Vaccinia Virus | 0.35 | 102 |
| Compound E | Influenza A Virus | >100 | Not applicable |
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations :
- The target compound’s ortho-nitro group distinguishes it from analogs like C8 or triflumizole , which lack nitro substituents.
- Thioether-containing derivatives (e.g., compound 13 in ) exhibit enhanced lipophilicity due to sulfur linkages, whereas the target compound relies on nitro and CF₃ groups for electronic modulation.
- Bulkier substituents (e.g., biphenyl in ) may hinder reactivity compared to the target compound’s compact structure.
Key Observations :
- The target compound’s synthesis is simpler and faster (single-step substitution) compared to multi-step routes like Pd-catalyzed arylation .
- Thiol-alkylation () introduces sulfur-based linkages, which are absent in the target compound’s structure.
Physicochemical and Computational Properties
Table 3: Property Comparison
Key Observations :
- The target compound’s higher XLogP3 (~3.5) compared to C8 (~2.1) suggests greater lipophilicity due to the nitro group.
- Lower polar surface area in C8 (20.3 Ų) vs. the target compound (58.3 Ų) reflects reduced hydrogen-bonding capacity in simpler analogs.
Biological Activity
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring substituted with a nitro group and a trifluoromethyl group on the phenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C10H6F3N3O2
- Molecular Weight : 263.17 g/mol
- Structure : The compound features an imidazole ring fused with a phenyl group, with specific substitutions that enhance its chemical reactivity and biological activity.
Inhibition of Nitric Oxide Synthase (NOS)
Research indicates that this compound may inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS could have therapeutic implications in conditions where excessive NO production is detrimental, such as inflammation and certain cancers.
Antiviral and Anticancer Activities
Studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic properties against various cancer cell lines. Specifically, this compound has demonstrated:
- Cytotoxic Effects : It has been noted for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of microtubule assembly, leading to cell cycle arrest .
- Antiviral Properties : The compound's structure suggests it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
Study on Anticancer Activity
A study evaluating the anticancer potential of various imidazole derivatives found that this compound exhibited notable activity against breast cancer cell lines. The compound was shown to enhance caspase-3 activity, indicating its role in promoting apoptosis at concentrations as low as 10 µM .
Anti-Parasitic Activity
In related research, compounds structurally similar to this compound were screened for anti-trypanosomal activity. While specific data on this compound was not highlighted, the general class of nitroimidazoles has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The need for new treatments is critical due to resistance issues with existing therapies .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Imidazole ring formation via condensation of glyoxal derivatives with ammonia/amines under acidic conditions .
- Electrophilic aromatic substitution to introduce the nitro and trifluoromethyl groups. For example, nitration of 4-(trifluoromethyl)phenyl precursors followed by coupling with imidazole intermediates .
Key Factors Affecting Yield/Purity:
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | 95% |
| Imidazole Coupling | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 55–60 | 90% |
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
Q. What role do the nitro and trifluoromethyl substituents play in the compound’s reactivity?
Methodological Answer:
- Nitro Group:
- Electron-withdrawing effect enhances electrophilic substitution at the 4-position .
- Stabilizes charge in intermediates during nucleophilic attacks .
- Trifluoromethyl Group:
Advanced Research Questions
Q. How can regioselective C-H functionalization be achieved in imidazole derivatives?
Methodological Answer: Pd-catalyzed C-H arylation enables regioselective modifications:
Q. What mechanisms explain the compound’s biological activity, and how do assay conditions affect data interpretation?
Methodological Answer:
Q. Table 2: Bioactivity Data Variability
| Assay Type | IC₅₀ (μM) | Condition | Reference |
|---|---|---|---|
| Antifungal (C. albicans) | 2.5 ± 0.3 | RPMI + 0.5% DMSO | |
| Antifungal (C. albicans) | 5.1 ± 0.7 | PBS + 1% DMSO |
Q. How does the compound’s stability vary under physiological vs. storage conditions?
Methodological Answer:
Q. How can contradictory data in cytotoxicity studies be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
